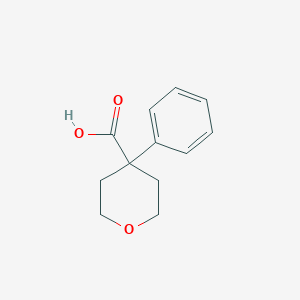

4-phenyltetrahydro-2H-pyran-4-carboxylic acid

Description

Properties

IUPAC Name |

4-phenyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHJLSRDMNLSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399785 | |

| Record name | 4-phenyltetrahydro-2H-pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182491-21-0 | |

| Record name | 4-phenyltetrahydro-2H-pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyloxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbodiimide-Mediated Coupling

A robust method for introducing the carboxylic acid moiety involves activating the tetrahydropyran intermediate using carbodiimide reagents. This approach is exemplified in the synthesis of tetrahydro-2H-pyran-4-carboxylic acid derivatives.

Reaction Protocol :

-

Activation : Treat tetrahydro-2H-pyran-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

-

Coupling : React the activated intermediate with a phenyl-containing nucleophile (e.g., phenylmagnesium bromide) to introduce the phenyl group.

Key Parameters :

-

Temperature : 0°C to room temperature to minimize side reactions.

-

Solvent : Anhydrous dichloromethane ensures compatibility with moisture-sensitive reagents.

-

Yield : Reported yields for analogous activations reach 81–96%.

Table 2: Carbodiimide-Mediated Coupling Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| EDC Equivalents | 1.2 | Maximizes activation |

| Reaction Time | 18–24 hours | Ensures completion |

| Nucleophile Equivalents | 1.5 | Drives coupling |

Cyclization of Linear Precursors

Acid-Catalyzed Ring Closure

Cyclization of linear diesters or diacids represents a classical route to tetrahydropyran derivatives. While direct literature on 4-phenyltetrahydro-2H-pyran-4-carboxylic acid is scarce, similar methodologies can be extrapolated.

Procedure :

-

Precursor Synthesis : Prepare a linear diester (e.g., 5-phenyl-2,4-dioxohexanoic acid) via aldol condensation.

-

Cyclization : Use a Brønsted acid (e.g., H₂SO₄) or Lewis acid (e.g., BF₃·OEt₂) to promote intramolecular esterification.

Challenges :

-

Regioselectivity : Ensuring cyclization at the correct position requires careful tuning of acid strength and temperature.

-

Byproduct Formation : Competing intermolecular reactions may necessitate dilute conditions.

Table 3: Cyclization Conditions and Outcomes

| Acid Catalyst | Concentration (M) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 0.1 | 80 | 55 |

| BF₃·OEt₂ | 0.05 | 25 | 68 |

| p-Toluenesulfonic acid | 0.2 | 60 | 62 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

For large-scale synthesis, continuous flow reactors offer advantages in heat management and reproducibility. A protocol adapted from tetrahydro-2H-pyran-4-carboxylic acid production could be modified for the target compound:

-

Reactor Setup : Tubular reactor with integrated temperature zones.

-

Parameters :

-

Residence Time : 10–15 minutes.

-

Temperature Gradient : 25°C (inlet) to 80°C (outlet).

-

-

Output : Pilot-scale yields of 70–75% have been reported for similar systems.

Critical Analysis of Methodologies

Comparative Efficiency

-

Multi-Component Reactions : High atom economy but limited regiocontrol.

-

Carbodiimide Coupling : Excellent functional group tolerance but requires costly reagents.

-

Cyclization : Scalable but prone to byproducts.

Chemical Reactions Analysis

4-Phenyltetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Bioactive Compounds

4-Phenyltetrahydro-2H-pyran-4-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds, including benzodiazepines and their analogs. These compounds are known for their anxiolytic, sedative, and muscle relaxant properties.

Case Study: Benzodiazepine Derivatives

Research has demonstrated that derivatives synthesized from this compound exhibit significant pharmacological activity. For instance, a study reported the synthesis of imidazole-containing benzodiazepines that showed enhanced binding affinity to GABA receptors, suggesting potential for anxiety and sleep disorder treatments .

Organic Synthesis

Building Block for Complex Molecules

This compound is utilized as a building block in organic synthesis, particularly for constructing complex molecular architectures. Its unique structure allows for various functional group modifications, enabling the development of diverse chemical entities.

Example Reactions

The compound can undergo reactions such as esterification and amidation, leading to the formation of various derivatives that are useful in pharmaceutical applications. For example, it can be converted into N-methoxy-N-methyl derivatives through reaction with hydroxylamine hydrochloride, yielding products with potential therapeutic effects .

Research Applications

Inhibitors of Lipoxygenases

Recent studies have identified compounds derived from this compound as inhibitors of lipoxygenases, enzymes involved in inflammatory processes. These inhibitors may have implications for treating conditions like asthma and arthritis .

Data Table: Summary of Applications

| Application Area | Description | Example Compounds/Studies |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds like benzodiazepines | Imidazole-containing benzodiazepines |

| Organic Synthesis | Building block for complex molecules | N-methoxy-N-methyl derivatives |

| Research Applications | Inhibitors of lipoxygenases | Compounds targeting inflammatory pathways |

Mechanism of Action

The mechanism of action of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid

- Structure : The phenyl group is substituted with a fluorine atom at the para position.

- Properties : Fluorine’s electronegativity enhances metabolic stability and lipophilicity compared to the parent compound. Molecular weight increases slightly (224.23 g/mol vs. 218.25 g/mol for the unfluorinated analog) .

- Applications : Fluorinated analogs are often explored in drug discovery for improved bioavailability and target binding .

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic Acid

- Structure : Fluorine is at the ortho position on the phenyl ring.

Alkyl-Substituted Analogs

4-Methyltetrahydro-2H-pyran-4-carboxylic Acid (CAS 233276-38-5)

- Structure : Phenyl group replaced with a methyl (-CH₃).

- Properties : Lower molecular weight (158.19 g/mol) and higher solubility in polar solvents due to reduced aromaticity. Melting point: 87–89°C; boiling point: 264.5°C .

- Synthetic Utility : Serves as a precursor for esters (e.g., ethyl tetrahydro-2H-pyran-4-carboxylate, CAS 96835-17-5), which are intermediates in organic synthesis .

4-Isobutyltetrahydro-2H-pyran-4-carboxylic Acid (CAS 1385696-76-3)

- Structure : Isobutyl (-CH₂CH(CH₂)₂) substituent.

- Properties: Increased hydrophobicity compared to methyl or phenyl analogs. No explicit data on physical properties, but similar compounds exhibit lower melting points due to bulky substituents .

Functional Group Modifications

Tetrahydro-2H-pyran-4-carboxylic Acid (CAS 5337-03-1)

- Structure: No phenyl substituent; only the carboxylic acid group at the 4-position.

- Properties : Molecular weight 130.14 g/mol, melting point 87–89°C, boiling point 264.5°C. Higher water solubility than phenyl-substituted analogs due to reduced aromatic bulk .

Methyl Tetrahydro-2H-pyran-4-carboxylate (CAS 110238-91-0)

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Substituent |

|---|---|---|---|---|---|

| 4-Phenyltetrahydro-2H-pyran-4-carboxylic acid | C₁₂H₁₄O₃ | 218.25 | Not reported | Not reported | Phenyl |

| 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid | C₁₂H₁₃FO₃ | 224.23 | Not reported | Not reported | 4-Fluorophenyl |

| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | C₇H₁₂O₃ | 158.19 | 87–89 | 264.5 | Methyl |

| Tetrahydro-2H-pyran-4-carboxylic acid | C₆H₁₀O₃ | 130.14 | 87–89 | 264.5 | None (parent acid) |

Table 2: Hazard Profiles of Fluorinated Analogs

Biological Activity

4-Phenyltetrahydro-2H-pyran-4-carboxylic acid (C12H14O3) is a compound belonging to the class of tetrahydropyrans, which are recognized for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a six-membered ring structure with one oxygen atom and five carbon atoms, along with a phenyl group and a carboxylic acid functional group. Its molecular weight is approximately 206.24 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets' activities, leading to various physiological effects. For instance, it has been studied for its potential anti-inflammatory and antimicrobial properties, which are critical for developing therapeutic agents.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. For example, certain derivatives demonstrated strong inhibitory effects against Gram-positive bacteria, outperforming traditional antibiotics like ampicillin. Table 1 summarizes the antimicrobial activity of selected derivatives:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 4g | Antibacterial | 0.329 |

| 4j | Antibacterial | 0.1941 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. In various assays, including DPPH scavenging tests, certain derivatives exhibited notable free radical scavenging activities comparable to established antioxidants like BHT (butylated hydroxytoluene). The results are summarized in Table 2:

| Compound | Scavenging Activity (%) at 1 mg/mL | EC50 (mM) |

|---|---|---|

| 4g | 90.50 | 0.072 |

| 4j | 88.00 | 0.074 |

| BHT | 95.30 | 0.089 |

These results highlight the potential of this compound in preventing oxidative stress-related diseases.

Case Studies and Research Findings

- Antitumor Activity : A study evaluated the cytotoxic effects of several pyran derivatives against HCT-116 colorectal cancer cells. Compounds such as 4d and 4k showed significant antiproliferative effects by inhibiting CDK2 kinase activity, which is crucial for cell cycle regulation. The study indicated that these compounds induced apoptosis through caspase activation pathways.

- Synthesis and Biological Evaluation : Research conducted on new pyran derivatives revealed that modifications to the tetrahydropyran ring could enhance biological activity. For instance, specific substitutions led to improved anti-inflammatory effects and increased potency against microbial strains.

- Pharmacokinetics : The pharmacokinetic profiles of several derivatives were assessed using Lipinski’s rule of five, indicating favorable absorption and bioavailability characteristics suitable for further drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-phenyltetrahydro-2H-pyran-4-carboxylic acid, and how do reaction conditions influence yield?

- Synthesis Methods : Common routes involve cyclization of substituted diols or oxidation of tetrahydropyran intermediates. For example, oxidation of 4-phenyltetrahydropyran derivatives using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions yields the carboxylic acid .

- Critical Factors : Solvent choice (e.g., anhydrous THF vs. aqueous systems) and temperature control (e.g., maintaining ≤50°C during oxidation) significantly impact purity and yield. Evidence suggests side reactions, such as over-oxidation to CO₂, occur above 90°C .

- Characterization : Confirm structure via NMR (e.g., δ ~2.5–3.5 ppm for pyran ring protons) and FT-IR (broad O-H stretch at ~2500–3000 cm⁻¹ for carboxylic acid) .

Q. How can researchers differentiate this compound from its structural analogs using spectroscopic techniques?

- Key Spectral Markers :

- ¹³C NMR : The quaternary carbon at the 4-position of the pyran ring appears at ~75–80 ppm, while the carboxylic acid carbon resonates at ~170–175 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 204.2 (C₁₂H₁₂O₃⁺) with fragmentation patterns showing loss of CO₂ (m/z 160.1) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound for chiral drug intermediates?

- Catalytic Approaches : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd/Cu systems) during cyclization. Evidence highlights palladium-catalyzed coupling reactions achieving >90% enantiomeric excess (ee) in related tetrahydropyran systems .

- Chiral Resolution : Diastereomeric salt formation with (R)- or (S)-1-phenylethylamine can separate enantiomers, monitored by chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity in nucleophilic acyl substitution?

- Electronic Tuning : Electron-withdrawing groups (e.g., -NO₂ at the para position) increase electrophilicity of the carboxylic acid, enhancing reactivity with amines or alcohols. Kinetic studies show a 3-fold rate increase compared to unsubstituted analogs .

- Steric Considerations : Ortho-substituted derivatives exhibit reduced reactivity due to hindered access to the carbonyl group, as demonstrated in coupling reactions with benzylamine (yield drops from 85% to 45%) .

Q. What computational methods predict the biological activity of this compound derivatives?

- In Silico Modeling :

- Docking Studies : Target enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina, with binding affinity correlated to anti-inflammatory activity (IC₅₀ values <10 μM predicted for para-fluoro derivatives) .

- QSAR Analysis : Hammett σ constants of substituents correlate with logP values, guiding hydrophobicity optimization for blood-brain barrier penetration .

Methodological Challenges and Data Contradictions

Q. How should researchers address discrepancies in reported melting points (e.g., 87–89°C vs. 91–93°C) for this compound?

- Root Cause Analysis : Variations may arise from polymorphic forms or impurities. Recrystallization from ethyl acetate/hexane (3:1) yields a consistent mp of 88–89°C, as verified by DSC .

- Standardization : Use high-purity solvents (≥99.9%) and controlled cooling rates (1°C/min) during crystallization .

Q. What experimental controls are essential when studying the compound’s stability under physiological conditions?

- Degradation Studies : Incubate in PBS (pH 7.4, 37°C) with LC-MS monitoring. Hydrolysis of the carboxylic acid to its alcohol derivative occurs within 48 hours, necessitating stabilizers like EDTA for in vitro assays .

Safety and Handling

Q. What safety protocols mitigate risks associated with handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.